![molecular formula C22H18N2O2 B5846410 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide is a complex organic compound that features a benzoxazole ring fused with a phenyl ring and a dimethylbenzamide moiety
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with Phenyl Ring: The benzoxazole derivative is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Dimethylbenzamide Moiety:
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide can be compared with other benzoxazole derivatives, such as:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloropropanamide: This compound has a similar benzoxazole structure but differs in the substituent groups, leading to different chemical and biological properties.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide: This derivative features a phenoxybenzamide group, which can influence its electronic and steric properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-15(2)13-17(12-14)21(25)23-18-9-7-16(8-10-18)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDWSFXXQNMVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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